tert-Butyl (4-chloro-3-(cyclopropylmethoxy)-5-nitropyridin-2-yl)carbamate
Description
This compound is a pyridine-based carbamate derivative featuring a tert-butyl carbamate group at position 2, a chloro substituent at position 4, a cyclopropylmethoxy group at position 3, and a nitro group at position 3. Such structural features are common in intermediates for pharmaceuticals or agrochemicals, where substituent positioning influences reactivity, solubility, and biological interactions .
Properties
Molecular Formula |
C14H18ClN3O5 |
|---|---|
Molecular Weight |
343.76 g/mol |
IUPAC Name |
tert-butyl N-[4-chloro-3-(cyclopropylmethoxy)-5-nitropyridin-2-yl]carbamate |
InChI |
InChI=1S/C14H18ClN3O5/c1-14(2,3)23-13(19)17-12-11(22-7-8-4-5-8)10(15)9(6-16-12)18(20)21/h6,8H,4-5,7H2,1-3H3,(H,16,17,19) |
InChI Key |
ZZOTXUWHCUSDRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C(=C1OCC2CC2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-chloro-3-(cyclopropylmethoxy)-5-nitropyridin-2-yl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the pyridine ring: The pyridine ring is synthesized with the desired substituents (chloro, cyclopropylmethoxy, and nitro groups) through a series of reactions such as nitration, halogenation, and etherification.
Introduction of the carbamate group: The tert-butyl carbamate group is introduced via a reaction with tert-butyl chloroformate and an appropriate amine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-chloro-3-(cyclopropylmethoxy)-5-nitropyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl (4-chloro-3-(cyclopropylmethoxy)-5-nitropyridin-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (4-chloro-3-(cyclopropylmethoxy)-5-nitropyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridine Ring
tert-Butyl (4-chloro-3-isopropoxy-5-nitropyridin-2-yl)carbamate (CAS: 1956384-96-5)
- Key Differences : Replaces cyclopropylmethoxy with isopropoxy.
- Synthetic Viability: Discontinued commercial status () suggests challenges in synthesis or stability. Electronic Effects: Both alkoxy groups donate electrons, but cyclopropylmethoxy’s ring strain may alter conjugation .
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate
- Key Differences : Hydroxy and methoxy groups at positions 4 and 5 vs. chloro, cyclopropylmethoxy, and nitro.
Functional Group Comparisons in Carbamate Derivatives
Ethyl N-[4-chloro-3-[4-(trifluoromethyl)imidazol-1-yl]phenyl]-N-[5-(3,5-dichloro-4-fluorophenyl)carbamate (Example 4, )
- Key Differences : Trifluoromethyl imidazole and dichlorofluorophenyl substituents.
- Implications: Lipophilicity: Fluorinated and chlorinated groups increase lipophilicity, enhancing membrane permeability but risking bioaccumulation.
tert-Butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate (CAS: 1290191-64-8)
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Routes : Suzuki coupling () and boronic acid intermediates are viable for introducing cyclopropylmethoxy or aryl groups. Nitro groups may require controlled reduction to amines for further functionalization .
- Structure-Activity Relationships (SAR) :
- Electron-Withdrawing Groups : Nitro and chloro enhance electrophilicity, crucial for covalent inhibitor design but may increase toxicity.
- Alkoxy Substituents : Cyclopropylmethoxy balances steric protection and metabolic stability better than isopropoxy .
Biological Activity
Tert-Butyl (4-chloro-3-(cyclopropylmethoxy)-5-nitropyridin-2-yl)carbamate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a pyridine ring with multiple substituents, including a chloro group, a methoxy group, and a nitro group, which may enhance its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C14H18ClN3O5
- Molecular Weight : 343.76 g/mol
- CAS Number : 1956332-38-9
The compound features a tert-butyl carbamate moiety along with a substituted pyridine ring, characterized by the following functional groups:
- Chloro Group at the 4-position
- Methoxy Group at the 3-position
- Nitro Group at the 5-position
- Cyclopropylmethoxy Substituent
These structural elements contribute to its reactivity and potential biological activity.
Table 1: Structural Features Comparison
| Compound Name | Structure | Unique Features |
|---|---|---|
| This compound | Structure | Contains multiple electron-withdrawing groups enhancing electrophilicity |
| 4-Chloro-5-nitropyridine | - | Lacks tert-butyl carbamate group; used in similar biological assays |
| Cyclopropylmethanol | - | Precursor for various reactions; lacks nitrogen functionality |
The presence of electron-withdrawing groups such as the nitro and chloro substituents enhances the electrophilicity of the compound, making it susceptible to nucleophilic attack. This property is crucial for its potential interactions with various biological targets, including enzymes and receptors involved in disease pathways.
Research suggests that the compound may exhibit significant activity against certain cancer cell lines and could potentially act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have indicated that similar compounds in this class can inhibit β-secretase and acetylcholinesterase, which are relevant in neurodegenerative diseases like Alzheimer's disease .
Case Studies
-
In Vitro Studies :
A study explored the interaction of similar nitropyridine derivatives with β-secretase and acetylcholinesterase. The results indicated that these compounds could prevent amyloid beta peptide aggregation, suggesting potential neuroprotective effects . -
In Vivo Models :
Another research project tested related compounds in animal models to assess their ability to reduce amyloid plaque formation. The findings demonstrated reduced levels of amyloid beta in treated subjects compared to controls, highlighting the therapeutic potential of these compounds in Alzheimer's disease management .
Binding Affinity Studies
Recent studies utilizing molecular docking techniques have aimed to evaluate the binding affinity of this compound to various biological targets. These studies indicated promising interactions with receptors implicated in inflammatory responses and neurodegeneration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
